molecular formula C15H12BrFN2 B1528162 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole CAS No. 1393441-81-0

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole

Cat. No.: B1528162
CAS No.: 1393441-81-0
M. Wt: 319.17 g/mol
InChI Key: CBYINLJBKABPJX-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole is a heterocyclic compound with the molecular formula C15H12BrFN2. This compound is part of the benzodiazole family, which is known for its diverse biological and chemical properties.

Mechanism of Action

Preparation Methods

The synthesis of 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Cyclization: Formation of the benzodiazole ring through intramolecular cyclization.

    Halogenation: Introduction of bromine and fluorine atoms to the benzodiazole ring.

    Alkylation: Addition of the benzyl and methyl groups.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and automated synthesis are commonly employed in industrial settings.

Chemical Reactions Analysis

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:

    1-Benzyl-5-chloro-6-fluoro-2-methyl-1,3-benzodiazole: Similar structure but with chlorine instead of bromine.

    1-Benzyl-5-bromo-6-chloro-2-methyl-1,3-benzodiazole: Contains both bromine and chlorine atoms.

    1-Benzyl-5-bromo-6-fluoro-2-ethyl-1,3-benzodiazole: Has an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-5-bromo-6-fluoro-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2/c1-10-18-14-7-12(16)13(17)8-15(14)19(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYINLJBKABPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1CC3=CC=CC=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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